molecular formula C9H10ClNO3S B14468641 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid CAS No. 67206-29-5

3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid

Cat. No.: B14468641
CAS No.: 67206-29-5
M. Wt: 247.70 g/mol
InChI Key: LBWWWMBGRDDZMD-UHFFFAOYSA-N
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Description

3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is an organic compound that features a thiophene ring, an amino group, and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid typically involves the reaction of thiophene derivatives with chloroacetyl chloride. One common method involves the N-chloroacetylation of amino compounds using chloroacetyl chloride in the presence of a phosphate buffer . This reaction is efficient and can be carried out under metal-free, bio-compatible conditions, making it an eco-friendly and scalable process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of acid chlorides, such as chloroacetyl chloride, is common due to their high reactivity and ability to form amides efficiently . The process is typically optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

CAS No.

67206-29-5

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C9H10ClNO3S/c10-5-8(12)11-6(4-9(13)14)7-2-1-3-15-7/h1-3,6H,4-5H2,(H,11,12)(H,13,14)

InChI Key

LBWWWMBGRDDZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NC(=O)CCl

Origin of Product

United States

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